

The Fundamental Chemistry of 1-Bromo-6-chlorohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-6-chlorohexane

Cat. No.: B1265839

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Abstract

This technical guide provides a comprehensive overview of the fundamental chemistry of **1-Bromo-6-chlorohexane**, a difunctional haloalkane of significant interest in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and reactivity. It includes meticulously outlined experimental protocols for its preparation and highlights its utility as a versatile building block, particularly in the construction of complex molecules and as a linker in advanced applications such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in clear tabular formats, and key chemical transformations are illustrated with diagrams generated using the DOT language.

Introduction

1-Bromo-6-chlorohexane is a linear hexane derivative featuring two different halogen atoms at its terminal positions. This unique structural arrangement imparts differential reactivity, allowing for selective chemical transformations at either the bromo or chloro-substituted carbon. The presence of both a more labile bromine atom and a less reactive chlorine atom makes it a valuable intermediate in a variety of synthetic applications. Its utility spans from the formation of organometallic reagents to its incorporation as a flexible linker in bifunctional molecules.^[1] This guide aims to be an in-depth resource, consolidating the core chemical principles and practical methodologies associated with **1-Bromo-6-chlorohexane**.

Physicochemical Properties

1-Bromo-6-chlorohexane is a colorless to light yellow liquid under standard conditions.^[2] A summary of its key physicochemical properties is provided in Table 1.

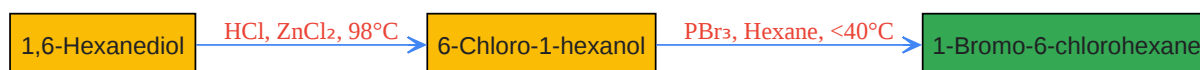
Table 1: Physicochemical Properties of **1-Bromo-6-chlorohexane**

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ BrCl	[3]
Molecular Weight	199.52 g/mol	[3]
CAS Number	6294-17-3	[3]
Boiling Point	109-110 °C at 2 mmHg	Sigma-Aldrich
Density	1.337 g/mL at 25 °C	[3]
Refractive Index (n _D ²⁰)	1.481	Sigma-Aldrich
Flash Point	101 °C (closed cup)	Sigma-Aldrich
Solubility	Soluble in common organic solvents.	
Appearance	Colorless to light yellow liquid	[2]

Synthesis of 1-Bromo-6-chlorohexane

The most common and practical synthesis of **1-Bromo-6-chlorohexane** is a two-step process starting from 1,6-hexanediol. This involves the selective monochlorination of the diol to form 6-chloro-1-hexanol, followed by the bromination of the remaining hydroxyl group.

Synthesis Pathway



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Caption: Synthesis of **1-Bromo-6-chlorohexane** from 1,6-Hexanediol.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol[4][5]

- Materials:
 - 1,6-Hexanediol (2 moles, 236.36 g)
 - Concentrated Hydrochloric Acid (35%) (156 g)
 - Zinc Chloride (1 g)
 - Toluene (200 mL)
 - 5% Aqueous Sodium Hydroxide Solution (200 mL)
- Procedure:
 - To a reaction flask equipped with a stirrer and a reflux condenser, add 1,6-hexanediol (240 g, 2 moles), concentrated hydrochloric acid (156 g), and zinc chloride (1 g).[4][5]
 - Heat the mixture with stirring at 98°C for 8 hours.[4][5]
 - After cooling to room temperature, extract the reaction mixture with toluene (200 mL).
 - Wash the organic layer with a 5% aqueous solution of sodium hydroxide (200 mL).
 - Separate the organic layer and remove the toluene under reduced pressure.
 - Purify the crude product by fractional distillation to yield 6-chloro-1-hexanol. A yield of approximately 34% with a purity of 98% can be expected.[4][5]

Step 2: Synthesis of **1-Bromo-6-chlorohexane** from 6-Chloro-1-hexanol[2][4]

- Materials:
 - 6-Chloro-1-hexanol (0.68 moles, 93.5 g)

- Phosphorus Tribromide (PBr_3) (0.236 moles, 64 g)
- n-Hexane (200 mL)
- Pure Water (200 g)
- 3% Aqueous Sodium Hydroxide Solution (300 g)
- Procedure:
 - In a reaction flask, dissolve 6-chloro-1-hexanol (93.5 g, 0.68 moles) in n-hexane (200 mL).
[4]
 - Cool the solution and add phosphorus tribromide (64 g, 0.236 moles) dropwise, maintaining the reaction temperature at or below 40°C.[2][4]
 - After the addition is complete, allow the reaction to proceed to completion.
 - Wash the reaction mixture successively with pure water (200 g) and a 3% aqueous solution of sodium hydroxide (300 g).[4]
 - Separate the organic layer and remove the n-hexane by distillation.
 - The resulting concentrate, containing approximately 93% **1-Bromo-6-chlorohexane**, can be further purified by fractional distillation.[4]

Reactivity and Chemical Transformations

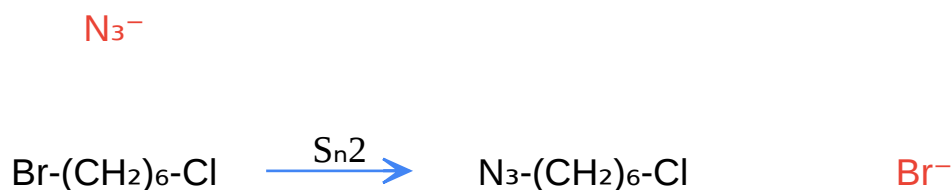
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of **1-Bromo-6-chlorohexane**'s synthetic utility. The C-Br bond is more susceptible to nucleophilic attack and oxidative addition to metals than the more stable C-Cl bond.

Nucleophilic Substitution

1-Bromo-6-chlorohexane readily undergoes $\text{S}_\text{N}2$ reactions, with nucleophiles preferentially displacing the bromide. This allows for the selective introduction of a functional group at the C1 position.

Typical Experimental Protocol for Nucleophilic Substitution (e.g., with Azide):

- Materials:
 - **1-Bromo-6-chlorohexane** (1 equivalent)
 - Sodium Azide (1.1 equivalents)
 - Dimethylformamide (DMF)
- Procedure:
 - Dissolve **1-Bromo-6-chlorohexane** in DMF.
 - Add sodium azide to the solution.
 - Heat the reaction mixture at a suitable temperature (e.g., 50-70°C) and monitor the reaction progress by TLC or GC.
 - Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting 1-azido-6-chlorohexane by column chromatography or distillation.



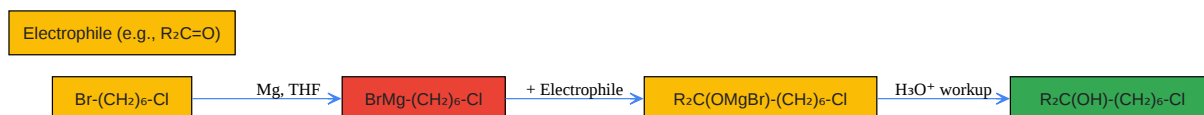
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Caption: S_N2 reaction of **1-Bromo-6-chlorohexane** with an azide nucleophile.

Grignard Reagent Formation

The C-Br bond can selectively react with magnesium metal to form a Grignard reagent, leaving the C-Cl bond intact. This allows for subsequent carbon-carbon bond formation at the C1 position.

Conceptual Workflow for Grignard Reaction:



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Caption: Formation and reaction of a Grignard reagent from **1-Bromo-6-chlorohexane**.

Spectroscopic Data

The structural characterization of **1-Bromo-6-chlorohexane** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **1-Bromo-6-chlorohexane**

Technique	Data
^1H NMR	The proton NMR spectrum is expected to show characteristic triplets for the methylene groups adjacent to the halogens. The $-\text{CH}_2\text{Br}$ protons would be the most downfield, followed by the $-\text{CH}_2\text{Cl}$ protons. The internal methylene protons would appear as multiplets in the upfield region.
^{13}C NMR	The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The carbon attached to bromine (C-1) and the carbon attached to chlorine (C-6) will be the most deshielded and can be readily identified.
FTIR (Neat)	The IR spectrum will be dominated by C-H stretching and bending vibrations. Characteristic peaks for the C-Br and C-Cl stretches are expected in the fingerprint region.
Mass Spectrometry (EI)	The mass spectrum will show a molecular ion peak (M^+) and characteristic isotopic patterns for the presence of bromine (M^+ , M^++2 in $\sim 1:1$ ratio) and chlorine (M^+ , M^++2 in $\sim 3:1$ ratio). Fragmentation patterns will involve the loss of Br, Cl, and successive losses of methylene units.

Note: Specific peak assignments can be found in spectral databases such as the NIST WebBook and PubChem.[\[6\]](#)

Applications in Research and Development

1-Bromo-6-chlorohexane serves as a critical building block in various areas of chemical synthesis:

- **Pharmaceutical Synthesis:** It is used as a linker to connect different pharmacophores, for example, in the development of PROTACs where it can serve as a flexible chain to bring a

target protein and an E3 ligase into proximity.[1]

- Organic Synthesis: Its bifunctional nature allows for the synthesis of a wide range of α,ω -disubstituted hexanes with different functionalities.
- Materials Science: It can be used in the synthesis of polymers and other materials where a specific chain length and terminal functional groups are required.

Safety and Handling

1-Bromo-6-chlorohexane is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from oxidizing agents.

Conclusion

1-Bromo-6-chlorohexane is a synthetically valuable compound due to its distinct and selectively addressable halogenated termini. This guide has provided a detailed overview of its fundamental chemistry, including its physicochemical properties, a robust two-step synthesis protocol, and its key reactivity patterns. The information and experimental details presented herein are intended to equip researchers and scientists with the necessary knowledge for the effective utilization of this versatile chemical building block in their synthetic endeavors.

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